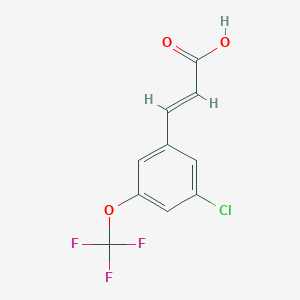

3-Chloro-5-(trifluoromethoxy)cinnamic acid

Description

Cinnamic Acid Derivatives: A Foundation of Privilege in Academic Inquiry

Cinnamic acid and its derivatives are a class of naturally occurring aromatic carboxylic acids that have long captured the attention of researchers. nih.gov Their structure, featuring a benzene (B151609) ring, an alkene double bond, and a carboxylic acid group, provides a versatile template for chemical modification. nih.govresearchgate.net This structural versatility has allowed for the synthesis of a vast library of analogues with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govnih.gov

The concept of "privileged scaffolds" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. mdpi.compageplace.de Cinnamic acid derivatives have earned this distinction due to their presence in numerous biologically active compounds and their ability to serve as a starting point for the design of novel therapeutic agents. nih.govmdpi.com The inherent reactivity of the carboxylic acid, the double bond, and the phenyl ring allows for a systematic exploration of the chemical space, leading to the identification of compounds with improved potency and selectivity. beilstein-journals.org

The Influence of Halogen and Fluorinated Substituents in Bioactive Molecule Design

The introduction of halogen atoms and fluorinated groups into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and biological properties. researchgate.netresearchgate.net These substituents can profoundly impact a molecule's lipophilicity, metabolic stability, and binding interactions with its target. tutorchase.com

The substitution of a hydrogen atom with chlorine on the cinnamic acid scaffold can significantly alter the electronic and steric properties of the molecule. researchgate.net Chlorine is an electronegative atom that can influence the acidity of the carboxylic acid group and participate in halogen bonding, a type of non-covalent interaction that can contribute to the stability of a ligand-target complex. acs.orgsciencedaily.com The presence of a chlorine atom can also enhance the lipophilicity of a compound, which can improve its ability to cross biological membranes. tutorchase.com In the context of cinnamic acid derivatives, the position of the chlorine substituent on the phenyl ring has been shown to be crucial in determining the biological efficacy of the resulting compound. nih.gov For instance, studies on chloro-substituted cinnamic acid derivatives have demonstrated that the position of the chlorine atom can influence their antibacterial activity. nih.gov

The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) groups are powerful tools in medicinal chemistry for fine-tuning the properties of drug candidates. mdpi.combohrium.comnih.gov The trifluoromethoxy group is one of the most lipophilic substituents, and its introduction can significantly increase the lipophilicity of a molecule. mdpi.com This can lead to improved membrane permeability and bioavailability. mdpi.com Furthermore, the trifluoromethoxy group is metabolically stable and can protect the molecule from enzymatic degradation. bohrium.com

The trifluoromethyl group also enhances lipophilicity and metabolic stability. wechemglobal.comnih.gov Its strong electron-withdrawing nature can influence the acidity of nearby functional groups and alter the electronic properties of the aromatic ring. mdpi.comwikipedia.org Both the trifluoromethoxy and trifluoromethyl groups can participate in unique non-covalent interactions, which can enhance the binding affinity of a molecule to its biological target. mdpi.com

The table below summarizes the key properties influenced by these functional groups:

| Functional Group | Key Properties Influenced | References |

|---|---|---|

| Chlorine | Lipophilicity, Electronic Properties, Halogen Bonding | researchgate.nettutorchase.comacs.org |

| Trifluoromethoxy (-OCF3) | Lipophilicity, Metabolic Stability, Membrane Permeability | mdpi.combohrium.com |

| Trifluoromethyl (-CF3) | Lipophilicity, Metabolic Stability, Electronic Properties | mdpi.comwechemglobal.comnih.gov |

Research Trajectories for 3-Chloro-5-(trifluoromethoxy)cinnamic Acid and its Analogs

Given the strategic combination of a privileged cinnamic acid scaffold with potent bio-modifying groups, the research trajectories for this compound and its structurally related analogs are likely to be focused on the exploration of their potential as therapeutic agents. Research efforts would likely involve the synthesis of a library of analogs with variations in the substitution pattern of the phenyl ring to establish structure-activity relationships. For instance, analogs such as 2-Chloro-3-(trifluoromethyl)cinnamic acid and 3-(Trifluoromethyl)cinnamic acid could be synthesized and evaluated to understand the impact of the position and nature of the substituents on biological activity. sigmaaldrich.combldpharm.com

The investigation of these compounds would likely span various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions, where cinnamic acid derivatives have previously shown promise. nih.govnih.gov Furthermore, detailed mechanistic studies would be crucial to elucidate the mode of action of these compounds and to identify their specific molecular targets. The unique combination of a chlorine atom and a trifluoromethoxy group suggests that these compounds may exhibit novel biological activities or improved pharmacological profiles compared to existing cinnamic acid derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-[3-chloro-5-(trifluoromethoxy)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClF3O3/c11-7-3-6(1-2-9(15)16)4-8(5-7)17-10(12,13)14/h1-5H,(H,15,16)/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFHXCIHHZCISP-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1OC(F)(F)F)Cl)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Substituent Position and Nature on Biological Activity of Cinnamic Acid Derivatives

The biological profile of a cinnamic acid derivative is profoundly dictated by the characteristics and placement of substituents on its phenyl ring. The interplay of steric, electronic, and lipophilic properties governs the molecule's interaction with its biological target. nih.govresearchgate.net

The location of the chloro substituent on the phenyl ring is a critical determinant of biological activity and target selectivity. For instance, in the context of antibacterial activity, studies have shown that a chloro-group at the para-position results in greater potency compared to an ortho-substitution. nih.gov Similarly, for cholinesterase inhibition, the substitution pattern affects selectivity; most compounds with para-substituted fluorine or chlorine show potent activity against acetylcholinesterase (AChE) and weaker activity against butyrylcholinesterase (BChE), whereas ortho-substituted analogues often show the opposite effect. nih.gov

Conversely, for plant growth inhibition by cis-cinnamic acid analogues, ortho- and para-substituted derivatives generally exhibit low potency. nih.gov In these cases, meta-substitution, as seen in the subject compound, was found to be less critical for potency, suggesting that this position may be more accommodating or less disruptive to the binding interactions required for this specific activity. nih.gov This highlights that the optimal position for a substituent is highly dependent on the specific topology of the target's binding site.

The trifluoromethoxy (-OCF₃) and trifluoromethyl (-CF₃) moieties are powerful tools in drug design, known for enhancing metabolic stability and cellular uptake. nih.gov The trifluoromethoxy group is strongly electron-withdrawing and significantly increases lipophilicity, properties that can enhance binding affinity and membrane permeability. nih.gov It is sometimes referred to as a "super-halogen" due to its electronic properties being similar to those of chlorine or fluorine. nih.gov

In various biologically active molecules, the incorporation of a trifluoromethyl group has been shown to improve potency. For example, its presence on certain scaffolds can be crucial for inhibitory activity against enzymes like monoamine oxidase (MAO). nih.gov The high electronegativity of the fluorine atoms in the -OCF₃ group can lead to more favorable electrostatic interactions with biological targets, while its lipophilicity can promote better penetration into hydrophobic binding pockets. nih.gov

Stereochemical Considerations in Cinnamic Acid Derivatives and their Bioactivity (e.g., cis vs. trans isomers)

Cinnamic acid exists as cis and trans geometric isomers, with the trans isomer being the more common and thermodynamically stable form. nih.gov In many cases, the biological activity is stereospecific. For instance, the anti-tuberculosis activity of cinnamic acid derivatives demonstrates a remarkable dependency on stereochemistry. In one study, the cis-cinnamic acid isomer was found to be approximately 120 times more active against a multi-drug-resistant M. tuberculosis strain than its trans counterpart. mdpi.com This significant difference in potency underscores the precise three-dimensional arrangement required for optimal interaction with the bacterial target.

Identification of Key Pharmacophore Requirements for Specific Biological Targets

A pharmacophore model defines the essential structural features a molecule must possess to interact with a specific biological target. For cinnamic acid derivatives acting as cholinesterase inhibitors, a key target in Alzheimer's disease research, pharmacophore models have been developed. These models typically highlight the importance of hydrophobic regions and hydrogen bond donors for effective binding. d-nb.info

Molecular modeling studies have revealed that these inhibitors often interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. nih.gov The key pharmacophoric elements are:

An aromatic ring for π-π stacking interactions with aromatic amino acid residues in the binding gorge.

Hydrogen bond acceptors/donors (like the carboxylic acid) to interact with key residues.

A specific spatial arrangement of these features, dictated by the rigid vinyl linker, to bridge the CAS and PAS.

Analysis of the Role of Core Molecular Features (e.g., Aromatic Ring, Vinyl Fragment, Carboxylic Acid Functionality) in Overall Bioactivity

The fundamental cinnamic acid structure provides a robust scaffold for biological activity, with each component playing a distinct role. researchgate.net

Aromatic Ring: Serves as a handle for hydrophobic and aromatic interactions (e.g., π-π stacking) within the target's binding site. Its electronic nature, modulated by substituents, is key to tuning binding affinity. researchgate.netacs.org

Vinyl Fragment: This α,β-unsaturated system provides conformational rigidity, ensuring a well-defined distance and orientation between the aromatic ring and the carboxylic acid. This spacing is often crucial for fitting into the active site. The presence of this unsaturation has been shown to be essential for activities like anti-tuberculosis efficacy. mdpi.com

Carboxylic Acid Functionality: This acidic group is a potent hydrogen bond donor and acceptor. In its ionized carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged amino acid residues (like lysine (B10760008) or arginine) in a protein, effectively anchoring the molecule in the active site. mdpi.com

Comparative Analysis of the Electronic and Steric Effects of Halogen and Trifluoromethyl/Trifluoromethoxy Moieties

Substituents like chloro, trifluoromethyl, and trifluoromethoxy groups dramatically alter the physicochemical properties of the cinnamic acid core.

| Substituent | Primary Electronic Effect | Steric Profile | Lipophilicity Contribution |

| Chloro (Cl) | Inductive (-I) and Mesomeric (+M) electron withdrawal | Moderate | Moderately lipophilic |

| Trifluoromethyl (CF₃) | Strong Inductive (-I) electron withdrawal | Bulky | Highly lipophilic |

| Trifluoromethoxy (OCF₃) | Strong Inductive (-I) electron withdrawal | Bulkier than CF₃ | Very highly lipophilic |

Electronic Effects: The trifluoromethyl group exerts a powerful electron-withdrawing effect through induction, while halogens like chlorine exhibit both inductive withdrawal and a weaker mesomeric (resonance) donating effect. researchgate.netnih.gov The trifluoromethoxy group is also strongly electron-withdrawing. These effects can increase the acidity of the carboxylic proton and alter the electron density of the π-system, influencing interactions with the biological target. nih.gov

Steric Effects: The size and shape of substituents are critical for complementarity with the binding site. The trifluoromethyl group and the even larger trifluoromethoxy group occupy more space than a chlorine atom. This increased bulk can either facilitate favorable van der Waals interactions in a large pocket or cause steric hindrance that prevents binding. nih.gov

Lipophilicity: Both chloro and fluorinated groups increase the lipophilicity (fat-solubility) of a molecule. This property is crucial for its ability to cross biological membranes and reach its target. The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, which can significantly enhance a compound's pharmacokinetic profile. nih.gov

Computational and in Silico Approaches in the Study of 3 Chloro 5 Trifluoromethoxy Cinnamic Acid

Molecular Docking Simulations for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.

For a compound like 3-Chloro-5-(trifluoromethoxy)cinnamic acid, molecular docking simulations would be employed to screen its potential against various protein targets. For instance, studies on other cinnamic acid derivatives have used docking to explore interactions with enzymes like pepsin, where hydrogen bonds and hydrophobic interactions were identified as key drivers of binding. nih.gov The results of such simulations are typically quantified by a docking score, which estimates the binding free energy (in kcal/mol), and a lower score generally indicates a more stable interaction. jbcpm.comfip.org Analysis of the docked pose reveals specific amino acid residues involved in the interaction, providing insights into the mechanism of action. jbcpm.com

Table 1: Illustrative Data from Molecular Docking of Cinnamic Acid Analogs

| Ligand | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (Example) |

|---|---|---|---|

| Cinnamic Acid Analog 1 | EGFR | -8.40 | LEU211, GLN212 |

| Cinnamic Acid Analog 2 | HDAC8 | -6.10 | TYR179, ALA176 |

| Cinnamic Acid Analog 3 | Squalene Synthase | -10.3 | ASN215, MET207 |

Note: This table is illustrative and based on data for various cinnamic acid derivatives and other small molecules, not this compound. jbcpm.comfip.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Detailed Mechanistic Insights into Reactivity and Binding Energetics

QM/MM methods combine the accuracy of quantum mechanics (QM) with the speed of molecular mechanics (MM). The QM method is used to describe the electronic structure of a small, critical region of the system (e.g., the ligand and the active site of the enzyme), while the larger surrounding environment (the rest of the protein and solvent) is treated with the less computationally expensive MM force field. This approach provides detailed insights into reaction mechanisms, transition states, and the energetics of ligand binding. For a molecule such as this compound, QM/MM could elucidate the specifics of its interaction within an enzyme's active site, including covalent bond formation or charge transfer phenomena.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity (QSAR) or physicochemical properties (QSPR). mdpi.comchalcogen.ro These models are built using calculated molecular descriptors that quantify various aspects of a molecule's structure.

Predictive Modeling of Biological Activities and ADMET-Related Properties

QSAR models can predict the biological activity of new compounds based on the known activities of a training set of similar molecules. For this compound, a QSAR model could predict its potential antimicrobial or anticancer activity by comparing its structural descriptors to those of known active cinnamanilides or other related series. mdpi.com Furthermore, in-silico models are frequently used to predict ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for determining a compound's drug-likeness. mdpi.com

In Silico Estimation of Physicochemical Parameters (e.g., Lipophilicity, pKa)

QSPR models are used to estimate key physicochemical parameters. Lipophilicity (often expressed as log P) and pKa are crucial for predicting a molecule's solubility, permeability, and absorption. For various cinnamic acid derivatives, computational tools have been used to predict these values, which are then often correlated with experimental results. researchgate.net For instance, the introduction of halogen and trifluoromethyl or trifluoromethoxy groups is known to significantly impact a molecule's lipophilicity and electronic properties.

Table 2: Predicted Physicochemical Properties for a Hypothetical Cinnamic Acid Derivative

| Property | Predicted Value | Method |

|---|---|---|

| Molecular Weight | 268.63 g/mol | --- |

| XlogP | 3.4 | ALOGPS |

| pKa | ~4.2 | ACD/Labs |

| Hydrogen Bond Donors | 1 | --- |

| Hydrogen Bond Acceptors | 3 | --- |

Note: These values are hypothetical and illustrative of typical in-silico predictions.

Molecular Dynamics Simulations for Conformational Analysis, Ligand-Protein Stability, and Binding Affinity Estimation

Molecular dynamics (MD) simulations track the movements of atoms in a molecular system over time, providing a detailed view of the dynamic behavior of ligands, proteins, and their complexes. nih.gov An MD simulation starting from a docked pose of this compound within a protein target could be used to assess the stability of the binding mode. ajchem-a.com Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are analyzed to confirm if the complex remains stable throughout the simulation. These simulations can also provide more accurate estimations of binding free energy.

Chemogenomics and Ligand-Based Virtual Screening for Identification of Novel Bioactive Scaffolds

Ligand-based virtual screening is a technique used when the 3D structure of the biological target is unknown. It relies on the knowledge of other molecules that are active against the target. nih.govnih.gov A model (or pharmacophore) is built from the structural features of these known active compounds. This model is then used to screen large compound libraries to find new molecules with similar properties. researchgate.net If a set of compounds with activity on a particular target were known, this approach could be used to assess this compound's potential for similar activity or to identify other novel scaffolds based on its structure. nih.gov

Advanced Spectroscopic and Crystallographic Investigations

X-ray Crystallography of 3-Chloro-5-(trifluoromethoxy)cinnamic Acid and its Co-crystals or Complexes for Precise Structural Determination

In the absence of direct data, insights can be drawn from the crystal structures of analogous compounds. For instance, cinnamic acid and its derivatives are well-known to form hydrogen-bonded dimers in the solid state, where the carboxylic acid groups of two molecules associate in a head-to-head fashion. It is highly probable that this compound would adopt a similar dimeric motif. The presence of the chlorine atom introduces the possibility of halogen bonding interactions, which could further influence the crystal packing.

The formation of co-crystals or complexes with other molecules could also be explored to modify the physicochemical properties of this compound. X-ray crystallography would be essential in confirming the formation of such multi-component systems and characterizing the new set of intermolecular interactions.

Table 1: Predicted Crystallographic Parameters for this compound (Hypothetical)

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) |

| Key Supramolecular Motif | Carboxylic acid dimer |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformational Studies

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of this compound in solution. While specific experimental data is not publicly available, the expected chemical shifts and coupling patterns can be predicted based on the known effects of the substituents on the cinnamic acid framework.

¹H NMR spectroscopy would provide information on the number and environment of the protons. The vinylic protons of the acrylic acid moiety are expected to appear as doublets with a large coupling constant characteristic of a trans configuration. The aromatic protons would exhibit a splitting pattern consistent with a 1,3,5-trisubstituted benzene (B151609) ring.

¹³C NMR spectroscopy would reveal the number of unique carbon environments. The carbonyl carbon of the carboxylic acid would be found at the downfield end of the spectrum. The chemical shifts of the aromatic and vinylic carbons would be influenced by the electron-withdrawing effects of the chloro and trifluoromethoxy groups.

¹⁹F NMR spectroscopy is particularly useful for confirming the presence and purity of the trifluoromethoxy group. A single resonance in the ¹⁹F NMR spectrum would be indicative of the -OCF₃ group, and its chemical shift would be characteristic of this moiety attached to an aromatic ring.

Conformational studies using advanced NMR techniques, such as Nuclear Overhauser Effect (NOE) experiments, could provide insights into the preferred orientation of the substituents and the conformation of the acrylic acid side chain relative to the aromatic ring in solution.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in CDCl₃

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Carboxylic acid H | 11.0-12.0 | - |

| Vinylic H (α to COOH) | ~6.4 | ~118 |

| Vinylic H (β to COOH) | ~7.7 | ~145 |

| Aromatic H | 7.3-7.6 | 120-135 |

| Carboxylic acid C | - | ~171 |

| Aromatic C-Cl | - | ~135 |

| Aromatic C-OCF₃ | - | ~149 (q, JCF ≈ 2 Hz) |

| Aromatic C-H | - | 120-130 |

Mass Spectrometry for Derivatization Confirmation, Purity Assessment, and Metabolic Profiling

Mass spectrometry is a crucial technique for determining the molecular weight and fragmentation pattern of this compound, which aids in its identification and purity assessment. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule.

In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom. The fragmentation of the molecular ion is expected to proceed through several key pathways. A common fragmentation of cinnamic acids is the loss of the carboxylic acid group as CO₂ and H₂O. Another likely fragmentation pathway would involve the cleavage of the trifluoromethoxy group.

Mass spectrometry is also invaluable for confirming the success of derivatization reactions. For example, if the carboxylic acid is esterified, the mass spectrum of the product would show a molecular ion peak corresponding to the increased mass of the ester.

For metabolic profiling studies, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice. This technique can be used to detect and quantify this compound and its potential metabolites in biological matrices, providing insights into its metabolic fate. The high sensitivity and selectivity of LC-MS allow for the analysis of complex mixtures with minimal sample preparation.

Table 3: Predicted Key Mass Spectrometric Fragments of this compound (EI-MS)

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular ion |

| [M - 45]⁺ | Loss of COOH |

| [M - 85]⁺ | Loss of OCF₃ |

Table of Compounds

| Compound Name |

|---|

| This compound |

Future Perspectives and Emerging Research Directions for 3 Chloro 5 Trifluoromethoxy Cinnamic Acid

Development of Innovative and Sustainable Synthetic Methodologies for Enhanced Accessibility and Scalability

The future synthesis of 3-Chloro-5-(trifluoromethoxy)cinnamic acid and its derivatives will likely focus on green and sustainable chemistry principles to enhance accessibility and scalability. Current synthetic routes for similar compounds often rely on traditional methods that may involve harsh reagents or produce significant waste. tandfonline.com Future methodologies could pivot towards more efficient and environmentally benign strategies.

Microwave-assisted organic synthesis (MAOS) represents a promising avenue. This technique has been shown to significantly reduce reaction times, improve yields, and often allows for solvent-free conditions in the synthesis of other cinnamic acid derivatives. tandfonline.comresearchgate.netnih.govacs.org Applying MAOS to the Knoevenagel or Perkin reactions, common methods for creating the cinnamic acid backbone, could streamline the production of this compound. acs.org Another area of exploration is the use of palladium N-heterocyclic carbene catalysts for Mizoroki-Heck cross-coupling reactions, which offers a green synthesis route for cinnamic acids. ajol.info

Table 1: Comparison of Potential Sustainable Synthetic Methodologies

| Methodology | Potential Advantages | Key Considerations |

| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields, potential for solvent-free conditions. tandfonline.comresearchgate.net | Scalability for industrial production, optimization of microwave parameters. |

| Palladium-Catalyzed Cross-Coupling | High efficiency, compatibility with various functional groups, greener reaction conditions. ajol.info | Catalyst cost and recyclability, removal of residual palladium from the final product. |

| Cascade/One-Pot Reactions | Reduced waste, improved atom economy, simplified workup procedures. nih.gov | Compatibility of reagents and reaction conditions for sequential steps. |

| Flow Chemistry | Enhanced safety and control, ease of scalability, potential for automation. nih.gov | Initial setup cost, potential for clogging with solid reagents or products. |

Identification and Validation of Novel Biological Targets and Mechanisms of Action for Diverse Therapeutic Applications

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. nih.govmdpi.com The unique substitution pattern of this compound—featuring a strongly electron-withdrawing trifluoromethoxy group and a halogen—suggests it could interact with novel biological targets. mdpi.comscilit.comnih.gov

Future research should focus on broad-spectrum biological screening to identify potential therapeutic areas. For instance, many cinnamic acid amides and esters have shown promise as antimicrobial agents, with mechanisms that can involve disruption of the fungal cell wall or membrane by interacting with ergosterol. mdpi.com It would be valuable to investigate if this compound or its derivatives can target unique enzymes essential for microbial survival, such as those involved in fatty acid synthesis or cell wall biosynthesis. nih.govmdpi.com

In oncology, the introduction of trifluoromethyl groups can enhance the targeting and inhibitory activity of molecules against cancer cells by improving binding to key proteins and blocking signal transduction pathways. wechemglobal.com Investigating the pro-apoptotic or anti-proliferative effects of this compound on various cancer cell lines could reveal novel anticancer potential. The mechanism of action could involve the inhibition of critical enzymes like histone deacetylases or protein kinases, pathways often implicated in cancer progression. nih.gov

Rational Design and Synthesis of Highly Selective and Potent Derivatives Through Advanced Medicinal Chemistry Strategies

The core structure of this compound is an ideal starting point for rational drug design. azolifesciences.com The trifluoromethoxy group is particularly valuable in medicinal chemistry as it can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets. mdpi.comscilit.comnih.gov The chlorine atom can also participate in halogen bonding, a stabilizing non-covalent interaction that can enhance ligand binding affinity and selectivity. nih.govresearchgate.net

Future work should involve the synthesis of a focused library of derivatives to establish structure-activity relationships (SAR). Key modifications could include:

Carboxylic Acid Functionalization: Converting the carboxylic acid to various esters and amides can modulate the compound's pharmacokinetic properties and biological activity. nih.govjst.go.jp For example, esterification can increase lipophilicity and cell membrane permeability, while creating amide derivatives with different amines can introduce new interaction points with biological targets. beilstein-journals.orggoogle.com

Aryl Ring Modification: Systematically altering or adding substituents to the phenyl ring can fine-tune the electronic properties and steric profile of the molecule to optimize target engagement.

Bioisosteric Replacement: Replacing the chloro or trifluoromethoxy groups with other functional groups of similar size and electronic character can help to probe the specific interactions that are critical for biological activity.

Table 2: Rational Design Strategies for Derivative Synthesis

| Modification Site | Strategy | Desired Outcome |

| Carboxylic Acid | Synthesize ester and amide libraries. nih.govjst.go.jp | Modulate solubility, cell permeability, and metabolic stability; introduce new target interactions. |

| Phenyl Ring | Introduce additional substituents (e.g., hydroxyl, methoxy). | Fine-tune electronic properties and explore new binding pockets on the target protein. |

| Alkene Double Bond | Reduce to a single bond or create cyclic analogs. | Alter molecular conformation and rigidity to improve selectivity. |

| Existing Substituents | Replace Chlorine with Bromine or Fluorine. | Probe the role of halogen bonding and lipophilicity in target binding. nih.gov |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Elucidation

To move beyond identifying if a compound is active to understanding how it works, the integration of "omics" technologies is essential. Proteomics and metabolomics can provide a global, unbiased view of the cellular changes induced by this compound, offering deep insights into its mechanism of action. creative-proteomics.com

Proteomics can be used to identify the direct protein targets of the compound and its downstream effects. nih.govdavuniversity.org Techniques like chemical proteomics can pinpoint which proteins physically interact with the molecule. nih.gov By comparing the proteomes of treated versus untreated cells, researchers can identify proteins whose expression levels or post-translational modifications are altered, revealing the signaling pathways affected by the drug. omicstutorials.com This approach is crucial for validating proposed targets and uncovering potential off-target effects. creative-proteomics.com

Metabolomics analyzes the complete set of small-molecule metabolites within a biological system. mdpi.com By treating cells or organisms with this compound and analyzing the resulting changes in the metabolome, scientists can identify which metabolic pathways are perturbed. nih.goveurekalert.org This can reveal, for example, if the compound inhibits a key enzyme in a metabolic pathway essential for a pathogen's survival or a cancer cell's growth. nih.govgeneralmetabolics.com This metabolomics-driven approach is a powerful tool for identifying novel therapeutic targets. nih.gov

Exploration of Applications in Sustainable Chemistry and Advanced Agrochemical Research

The unique properties of fluorinated compounds make them highly valuable in materials science and agrochemistry. nih.gov The future of this compound could extend well beyond pharmaceuticals.

In sustainable chemistry , cinnamic acid derivatives, being derivable from natural sources, are considered environmentally friendly building blocks. menjiechem.combohrium.com Developing biodegradable polymers or functional materials from this compound could be a fruitful area of research. Its properties might be harnessed to create materials with enhanced thermal stability or specific surface properties.

In agrochemical research , the trifluoromethyl group is a common feature in many modern pesticides, including fungicides, herbicides, and insecticides. nih.govwikipedia.orgresearchgate.net Compounds containing trifluoromethylpyridine moieties, which are structurally related to the substituted phenyl ring of the target compound, have found significant commercial success. researchoutreach.org It is therefore highly plausible that this compound or its derivatives could exhibit potent pesticidal activity. Future research should involve screening these compounds against a range of plant pathogens, insect pests, and weeds to identify potential leads for the development of next-generation crop protection agents. ccspublishing.org.cn

Q & A

Q. What are the recommended synthetic routes for 3-chloro-5-(trifluoromethoxy)cinnamic acid, and what analytical methods ensure purity?

Methodological Answer:

- Synthesis : While direct synthesis of this compound is not explicitly documented in the provided evidence, analogous cinnamic acid derivatives are synthesized via esterification or substitution reactions. For example:

- Esterification : Coupling chlorinated/trifluoromethoxy-substituted benzaldehyde with malonic acid under acidic conditions (Knoevenagel condensation) .

- Substitution : Introduce trifluoromethoxy groups via nucleophilic aromatic substitution using trifluoromethoxy precursors under controlled temperatures (e.g., 50–80°C) .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol or DMF .

- Characterization :

Q. How does the substituent pattern influence the compound’s biological activity?

Methodological Answer:

- Key Substituent Effects :

- Electron-withdrawing groups (e.g., -Cl, -CF₃O): Enhance stability and binding affinity to enzymes like tyrosinase by increasing electrophilicity .

- Positional Sensitivity : The 3- and 5-positions on the aromatic ring are critical for steric and electronic interactions. For example, 4-substituted cinnamic acids show higher tyrosinase inhibition than 2- or 6-substituted analogs .

- Experimental Design : Compare IC₅₀ values of analogs (e.g., 3-Cl vs. 4-Cl derivatives) using mushroom tyrosinase assays (L-DOPA substrate, spectrophotometric monitoring at 475 nm) .

Q. What are the recommended storage conditions and safety protocols for handling this compound?

Methodological Answer:

- Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid contact with strong oxidizers or bases .

- Safety :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing or dissolution.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data for this compound?

Methodological Answer:

- Case Study : If molecular docking predicts strong tyrosinase inhibition (e.g., binding to Cu²⁺ active sites) but in vitro assays show low activity:

- Re-evaluate Assay Conditions : Test varying pH (6.5–7.5) and pre-incubation times (10–30 min) to account for enzyme-substrate kinetics .

- Solubility Correction : Use co-solvents (e.g., 1% DMSO) to improve compound solubility in aqueous buffers .

- Metabolite Analysis : Check for in situ degradation via LC-MS (negative ion mode, m/z 250–300 range) .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- Lipid Solubility : Introduce methyl or ethyl esters to the carboxylic acid group to enhance membrane permeability .

- Metabolic Stability :

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

Methodological Answer:

- SAR Workflow :

- Library Synthesis : Prepare derivatives with variations in:

- Halogen position (e.g., 3-Br vs. 3-Cl).

- Trifluoromethoxy replacement (e.g., -CF₃ vs. -OCF₃) .

2. High-Throughput Screening : Use 96-well plate assays for tyrosinase inhibition or antimicrobial activity (MIC determination) .

3. 3D-QSAR Modeling : Align analogs in a molecular field (e.g., CoMFA) to correlate steric/electrostatic features with activity .

Q. What computational tools predict the compound’s environmental fate and toxicity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.